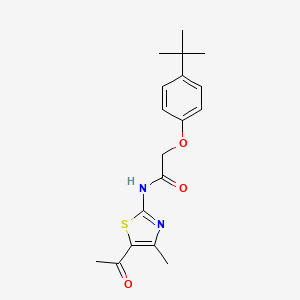

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide

描述

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMNVEQRAFSWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O2S |

| Molecular Weight | 303.37 g/mol |

| IUPAC Name | This compound |

| InChI Key | KXPXDQHKMLLENK-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 5-acetyl-4-methylthiazole with 4-tert-butylphenol derivatives. The process generally includes:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through a condensation reaction involving appropriate precursors.

- Acetamide Formation : The thiazole derivative is then reacted with acetic anhydride to form the acetamide.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated thiazole derivatives against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results showed that these compounds induced apoptosis in cancer cells, which is critical for their anticancer efficacy .

Key Findings:

- Mechanism of Action : The compounds were found to activate caspase pathways leading to programmed cell death.

- Cell Viability Assays : MTT assays demonstrated a dose-dependent reduction in cell viability.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar thiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study:

A study reported that thiazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety may inhibit key enzymes involved in cancer cell proliferation.

- Interaction with DNA/RNA : The compound may bind to nucleic acids, disrupting cellular processes essential for tumor growth.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cell death in malignant cells.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of N-(1,3-thiazol-2-yl)acetamides , which are widely studied for their pharmacological and crystallographic properties. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., hydroxyl in or dichlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility.

- Acidity: The pKa of the phenolic oxygen in the 4-tert-butylphenoxy group is likely lower than that of the hydroxyl group in due to electron-donating tert-butyl effects, altering protonation states under physiological conditions.

- Crystallography : Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted conformations (61.8° dihedral angle between aryl and thiazole rings), influencing packing and stability . Similar analysis for the target compound would require crystallographic data.

Data Tables

Table 1. Molecular Properties of Selected Analogues

| Compound | Molecular Weight | Calculated LogP* | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | 346.44 | ~3.5 (estimated) | 4 | 6 |

| SirReal2 | 428.55 | 4.2 | 6 | 8 |

| 2-(3,4-Dichlorophenyl) analogue | 299.17 | 3.1 | 3 | 4 |

| N-[5-(4-Hydroxyphenyl)...] | 234.27 | 1.8 | 4 | 3 |

*LogP estimated using substituent contributions (e.g., tert-butyl ~+2.0, acetyl ~+0.1).

Table 2. Crystallographic Parameters (from )

| Compound | Dihedral Angle (Aryl-Thiazole) | Hydrogen Bonding Motifs |

|---|---|---|

| 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 61.8° | R₂²(8) dimers via N–H⋯N bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。